2-(Difluoromethyl)-4-methoxy-3-methyl-1H-indole
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Overview
Description
2-(Difluoromethyl)-4-methoxy-3-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
One common method is the difluoromethylation of indole derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . This method is operationally simple and does not require the handling of sensitive metal complexes . Industrial production methods may involve continuous flow processes to ensure scalability and efficiency .
Chemical Reactions Analysis
2-(Difluoromethyl)-4-methoxy-3-methyl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include metal catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Difluoromethyl)-4-methoxy-3-methyl-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-methoxy-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to target proteins and enzymes . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-(Difluoromethyl)-4-methoxy-3-methyl-1H-indole can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-4-methoxy-3-methyl-1H-indole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical and biological properties.
2-(Difluoromethyl)-4-methoxy-1H-indole: This compound lacks the methyl group at the 3-position, which can influence its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of chemical stability and biological activity.
Properties
Molecular Formula |
C11H11F2NO |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-methoxy-3-methyl-1H-indole |
InChI |
InChI=1S/C11H11F2NO/c1-6-9-7(14-10(6)11(12)13)4-3-5-8(9)15-2/h3-5,11,14H,1-2H3 |
InChI Key |
SYMKMZGNSVKYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=CC=C2)OC)C(F)F |
Origin of Product |
United States |
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